Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core. Its structure includes a pyridin-4-yl substituent at position 2, a methyl group at position 7, and an ethyl carboxylate at position 5. The pyridinyl group enhances electron-withdrawing properties, while the ethyl carboxylate improves solubility for biological interactions .
Properties
IUPAC Name |
ethyl 7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-3-21-13(20)11-8-16-14-17-12(18-19(14)9(11)2)10-4-6-15-7-5-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLTUMAUXFSUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=NC=C3)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles. For instance, enaminonitriles can react with benzohydrazides under microwave irradiation to form the triazole ring .
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Formation of the Pyrimidine Ring: : The pyrimidine ring is often constructed through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
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Esterification: : The carboxylate group is introduced through esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and condensation steps, ensuring high yield and purity. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming a carboxylic acid derivative.
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Reduction: : Reduction reactions can target the pyridinyl group, converting it to a piperidinyl group under hydrogenation conditions.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridinyl ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of piperidinyl derivatives.
Substitution: Formation of halogenated triazolopyrimidines.
Scientific Research Applications
Anticancer Activity
Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been explored for its potential in cancer therapy. It has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers including breast and lung cancer. The inhibition of this pathway can lead to reduced tumor growth and metastasis .
Antiviral Properties
This compound has also demonstrated antiviral activity against influenza A virus by disrupting the interaction between the PA-PB1 proteins essential for viral replication. Molecular docking studies indicate that it effectively binds to the target site, suggesting a mechanism for its antiviral effects .
Fluorescent Probes
The structural characteristics of Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives make them suitable as fluorescent probes in biological imaging. Their photophysical properties allow for applications in tracking cellular processes .
Case Study 1: Inhibition of AXL Kinase in Cancer Cells
A study investigated the effects of Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives on various cancer cell lines. Results indicated a significant reduction in cell viability and proliferation rates in AXL-expressing cancer cells compared to controls. The compound was also effective in reducing tumor size in xenograft models.
Case Study 2: Antiviral Activity Against Influenza
Research focused on the antiviral properties of Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives revealed that these compounds could inhibit viral replication in vitro. The study highlighted their potential as therapeutic agents during influenza outbreaks.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Substituent Variations in Triazolopyrimidine Derivatives
- Pyridinyl vs.
- Methyl vs. Amino/Acetamido Groups: The 7-methyl group enhances steric stability compared to amino or acetamido substituents (e.g., ), which may reduce metabolic degradation .
Physical and Spectral Properties
Table 2: Comparative Physical Data
- The target compound’s ethyl carboxylate and pyridinyl groups would produce distinct NMR signals compared to hydroxyphenyl or methylthio derivatives .
Biological Activity
Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 907971-87-3) is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C₁₄H₁₃N₅O₂
- Molecular Weight : 283.29 g/mol
- Structure : The compound features a triazole ring fused with a pyrimidine structure and is substituted with a pyridine group.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds in this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they can suppress the ERK signaling pathway, leading to decreased phosphorylation levels of critical proteins such as ERK1/2 and AKT .
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Case Studies :
- In a study evaluating various derivatives against human cancer cell lines (MGC-803, HCT-116, MCF-7), certain compounds displayed potent antiproliferative effects. For example, one derivative exhibited IC₅₀ values of 9.47 μM against MGC-803 cells and was more effective than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
Antimicrobial Activity
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also shown promising antimicrobial activity:
- Broad-Spectrum Efficacy : These compounds have been reported to possess antibacterial and antifungal properties. They target various microbial pathways and inhibit growth effectively at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Triazole Ring : Variations in the substituents can enhance or diminish activity against specific cancer types.
- Pyridine Positioning : The position of the pyridine group can affect binding affinity to biological targets.
Q & A
Q. What are the standard protocols for synthesizing Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis typically involves multi-component reactions under controlled conditions. A common approach (General Procedure D) includes:
- Reacting a carboxylic acid ethyl ester precursor with potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 70°C for 1 hour.
- Adding an alkylating agent (e.g., 1-pentyl bromide) and heating at 100°C for 16 hours.
- Purification via flash column chromatography using petroleum ether/ethyl acetate or ethyl acetate/methanol gradients .
Alternative methods utilize microwave-assisted synthesis, reducing reaction times to 30 minutes at 323 K . Yields typically range from 70% to 82%, depending on substituents and reaction optimization .
Q. How is the compound purified post-synthesis?
Purification involves:
- Liquid-liquid extraction with ethyl acetate and water to remove polar impurities.
- Drying the organic phase with anhydrous sodium sulfate (Na₂SO₄).
- Column chromatography (silica gel) with solvent systems like petroleum ether/ethyl acetate (3:1 v/v) .
Recrystallization from ethanol or acetone is used to obtain single crystals for X-ray diffraction studies .
Q. What spectroscopic and crystallographic methods confirm its structure?
- 1H NMR : Peaks in DMSO-d6 (e.g., δ 8.41 ppm for pyridinyl protons, δ 4.16–4.26 ppm for ethyl ester CH₂) .
- Melting Point : Ranges from 112°C to 217°C, depending on substituents .
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C–N: 1.33–1.38 Å) and planar triazolopyrimidine cores .
Advanced Research Questions
Q. How do substituents at the 2-position influence physicochemical and biological properties?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., 4-chlorophenyl) increase melting points (155–156°C) and may enhance thermal stability .
- Aromatic substituents (e.g., pyridin-3-yl) improve solubility in polar solvents due to π-π stacking interactions .
- Alkyl groups (e.g., pentyl) affect lipophilicity, influencing membrane permeability in biological assays .
Comparative data for analogs suggest that pyridin-4-yl substituents optimize steric and electronic profiles for target binding .
Q. How can contradictory reaction yields in scaled-up syntheses be resolved?
Discrepancies arise from:
- Solvent Purity : Anhydrous DMF is critical to prevent side reactions with moisture .
- Catalyst Efficiency : Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) improves yields in sterically hindered reactions .
- Temperature Control : Microwave-assisted methods reduce thermal degradation, enhancing reproducibility .
Q. What parameters optimize microwave-assisted synthesis for this compound?
Key variables include:
Q. How can computational modeling predict biological interactions of this compound?
- Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., DNA-PK or CB2 receptors) using:
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. How are ambiguous NMR signals resolved for this compound?
- 2D NMR Techniques : HSQC and COSY correlate 1H and 13C signals, resolving overlapping peaks (e.g., pyridinyl vs. triazole protons) .
- Decoupling Experiments : Irradiation of adjacent protons simplifies splitting patterns in crowded regions (δ 5.76–5.93 ppm) .
- Solvent Selection : DMSO-d6 shifts NH protons downfield (δ 13.91 ppm), isolating them from aromatic signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
